1,3-Bis(cyclohexylamino)propan-2-ol
Description
1,3-Bis(cyclohexylamino)propan-2-ol is a tertiary amino alcohol featuring two cyclohexylamino substituents at the 1- and 3-positions of a propan-2-ol backbone. This compound is structurally characterized by its central hydroxyl group flanked by bulky, lipophilic cyclohexyl groups, which confer unique physicochemical properties, including enhanced hydrophobicity and stereochemical complexity. Such methods typically yield products with high stereochemical purity, critical for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1,3-bis(cyclohexylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O/c18-15(11-16-13-7-3-1-4-8-13)12-17-14-9-5-2-6-10-14/h13-18H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZIYWBBWFUQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CNC2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(cyclohexylamino)propan-2-ol can be synthesized through the reaction of cyclohexylamine with epichlorohydrin. The reaction proceeds via nucleophilic substitution, where the amine groups attack the epoxide ring of epichlorohydrin, leading to the formation of the desired product.
Reaction Scheme: [ \text{Epichlorohydrin} + 2 \text{Cyclohexylamine} \rightarrow 1,3-\text{Bis(cyclohexylamino)propan-2-ol} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(cyclohexylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups under mild conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,3-Bis(cyclohexylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1,3-Bis(cyclohexylamino)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1,3-Bis(cyclohexylamino)propan-2-ol and analogous compounds:
Key Findings:
Hydrophobicity and Solubility: The cyclohexyl groups in this compound enhance lipophilicity compared to picolyl or aryloxy derivatives, making it more suitable for lipid membrane penetration or nonpolar solvent applications . In contrast, the picolyl derivative’s aromatic nitrogen atoms enable metal coordination, as evidenced by its stable Cu(II) complex with distorted square planar geometry .
Synthetic Complexity :
- Bis(picolyl) derivatives require multi-day syntheses with stringent pH control (pH 9–10) and methylene chloride extraction , whereas chloroethoxy analogs are synthesized in fewer steps but require hazardous reagents like BF3-etherate .
Biological Activity: Aryloxy derivatives exhibit antileishmanial activity due to electronic and hydrophobic tuning of aromatic rings . The cyclohexylamino analog’s bioactivity remains unexplored but may leverage its stereochemistry for chiral drug development .
Coordination Chemistry: The picolyl derivative’s Cu(II) complex shows strong UV-Vis absorption (ε = 134.57 M<sup>−1</sup>cm<sup>−1</sup>) and crystallizes in a triclinic system (space group P1, V = 2018.4 ų) . Cyclohexylamino groups lack metal-coordinating atoms, limiting such applications but favoring organic phase reactions.
Critical Analysis of Contradictions and Limitations
- Spectral Data Gaps: While NMR and IR data are provided for bis(picolyl) and Cu(II) complexes , analogous data for this compound are absent, necessitating extrapolation from structural analogs.
- Application Scope: The antileishmanial and catalytic applications of aryloxy and picolyl derivatives are well-documented , but the cyclohexylamino variant’s utility remains speculative without direct evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
